Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate
Overview
Description
Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate is a complex organic compound that features both allyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using allyloxycarbonyl and tert-butoxycarbonyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for scale, yield, and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, forming corresponding carbonyl compounds.
Reduction: Reduction reactions can target the ester functionalities, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include oxidized carbonyl compounds, reduced alcohols, and substituted derivatives with various functional groups .
Scientific Research Applications
Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate primarily involves its role as a protecting group. The allyloxycarbonyl and tert-butoxycarbonyl groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. These groups can be selectively removed under mild conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Similar in having a tert-butoxycarbonyl protecting group.
N-Allyloxycarbonyl-L-lysine: Similar in having an allyloxycarbonyl protecting group.
N-tert-Butoxycarbonyl-L-lysine: Another compound with a tert-butoxycarbonyl group but different amino acid backbone.
Uniqueness
Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate is unique due to the combination of both allyloxycarbonyl and tert-butoxycarbonyl groups, providing dual protection for the amino functionalities. This dual protection allows for more complex synthetic routes and selective deprotection strategies, making it highly valuable in multi-step organic synthesis .
Biological Activity
Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C27H49N3O6
- Molecular Weight : Approximately 511.7 g/mol
- CAS Number : 110637-52-0
The compound exhibits a secondary amine structure with two cyclohexyl groups, contributing to its stability and reactivity compared to simpler amines.
Inhibition of Spermidine Synthase
One of the most notable biological activities of dicyclohexylamine is its role as an inhibitor of spermidine synthase, an enzyme critical in polyamine biosynthesis. This inhibition leads to increased levels of spermine while not significantly affecting the synthesis of 1-aminocyclopropane-1-carboxylate, a precursor for ethylene production in plants. This property highlights its potential use in agricultural applications aimed at manipulating plant growth and development.
Applications in Environmental Monitoring
Dicyclohexylamine has also been utilized in developing sensors for detecting explosives such as trinitrotoluene (TNT). This application underscores its versatility beyond biological systems, extending into environmental monitoring and safety.
Study on Spermidine Synthase Inhibition
In a laboratory study, dicyclohexylamine was tested for its inhibitory effects on spermidine synthase. The results indicated that concentrations as low as 10 µM could significantly inhibit enzyme activity, leading to alterations in polyamine levels within plant tissues. This study suggests potential applications in crop management strategies that aim to enhance yield through polyamine modulation.
Concentration (µM) | Inhibition (%) |
---|---|
0 | 0 |
10 | 45 |
50 | 75 |
100 | 90 |
Development of TNT Sensors
Another significant application was reported in a study focused on the development of chemical sensors. Dicyclohexylamine was incorporated into sensor designs that demonstrated high sensitivity and specificity for TNT detection. The sensors showed a detection limit of 0.5 ppb, making them suitable for field applications in security and safety.
Comparative Analysis with Similar Compounds
Dicyclohexylamine’s unique structure allows it to exhibit different biological activities compared to other amines. Below is a comparative table highlighting key features:
Compound Name | Structure Type | Unique Features |
---|---|---|
Dicyclohexylamine | Secondary Amine | Dual cyclohexyl structure enhances stability |
Cyclohexylamine | Primary Amine | Simpler structure; primarily used as an intermediate |
Aniline | Primary Amine | Aromatic amine; used in dye manufacturing |
N,N-Dimethylcyclohexylamine | Tertiary Amine | Contains methyl groups; used in pharmaceuticals |
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVAVNGGMCSJEA-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584949 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110637-52-0 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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